2-phenoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
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Overview
Description
2-phenoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of 2-phenoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-phenoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-phenoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its anticancer properties, it is being investigated for use in cancer therapy.
Industry: The compound can be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 2-phenoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide exerts its effects involves the inhibition of specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-phenoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide can be compared with other oxadiazole derivatives, such as:
1,2,4-oxadiazole: Known for its antibacterial and antiviral properties.
1,3,4-oxadiazole: Used in the development of antifungal and anti-inflammatory agents.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities, particularly its anticancer properties .
Properties
Molecular Formula |
C16H13N3O3 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-phenoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C16H13N3O3/c20-14(11-21-13-9-5-2-6-10-13)17-16-15(18-22-19-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20) |
InChI Key |
UJUMVUWDWODKCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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